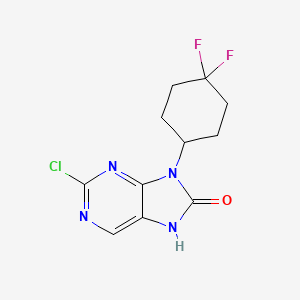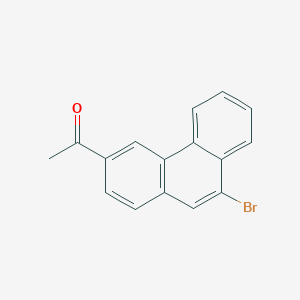
3-Acetyl-9-bromophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-9-bromophenanthrene is an organic compound with the molecular formula C16H11BrO It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features both an acetyl group and a bromine atom attached to the phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-9-bromophenanthrene typically involves the bromination of phenanthrene followed by acetylation. The process begins with the bromination of phenanthrene using bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions, and the product, 9-bromophenanthrene, is purified through distillation .
Next, the acetylation of 9-bromophenanthrene is performed using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acetyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetyl-9-bromophenanthrene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the acetyl group to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxyphenanthrene derivatives.
Oxidation: Products include phenanthrene carboxylic acids.
Reduction: Products include phenanthrene alcohols or de-brominated phenanthrene.
Aplicaciones Científicas De Investigación
3-Acetyl-9-bromophenanthrene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer activity.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-9-bromophenanthrene involves its interaction with molecular targets through its bromine and acetyl functional groups. The bromine atom can participate in halogen bonding, while the acetyl group can engage in hydrogen bonding and other polar interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules, potentially influencing pathways related to cell signaling and metabolism .
Comparación Con Compuestos Similares
9-Bromophenanthrene: Lacks the acetyl group, making it less reactive in certain substitution reactions.
3-Acetylphenanthrene:
2-Acetyl-3-bromothiophene: Contains a thiophene ring instead of a phenanthrene core, leading to different chemical properties and applications.
Uniqueness: 3-Acetyl-9-bromophenanthrene is unique due to the presence of both the bromine and acetyl groups on the phenanthrene core
Propiedades
Número CAS |
6328-08-1 |
|---|---|
Fórmula molecular |
C16H11BrO |
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
1-(9-bromophenanthren-3-yl)ethanone |
InChI |
InChI=1S/C16H11BrO/c1-10(18)11-6-7-12-9-16(17)14-5-3-2-4-13(14)15(12)8-11/h2-9H,1H3 |
Clave InChI |
PODNEAAXQLNICQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


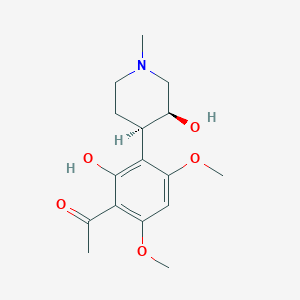
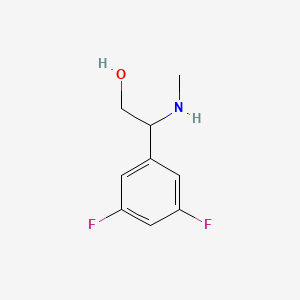
![(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B15219522.png)

![2-[7,7-dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15219529.png)
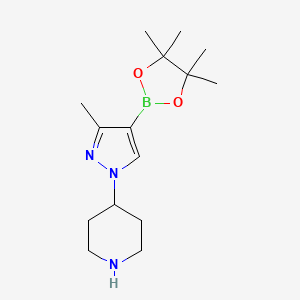
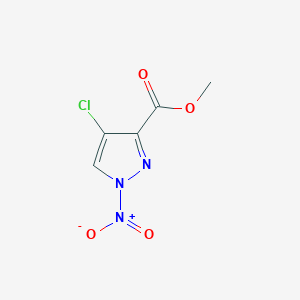
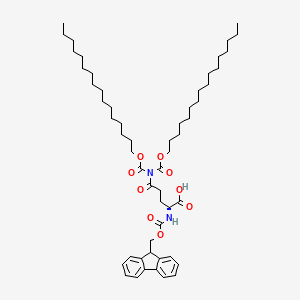
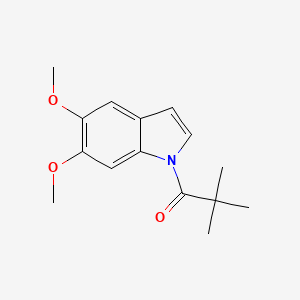
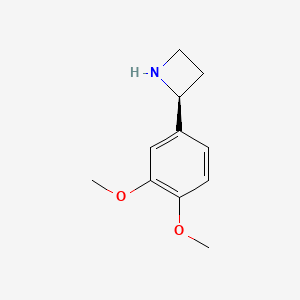
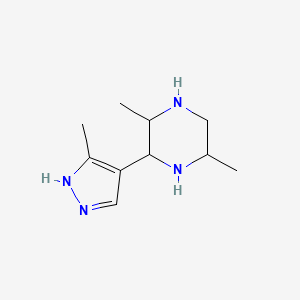

![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B15219568.png)
